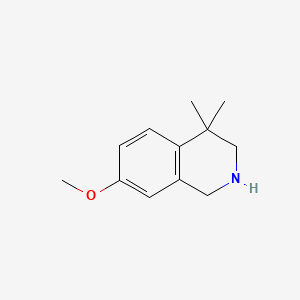

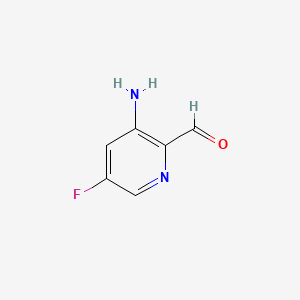

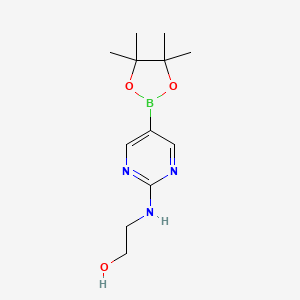

![molecular formula C7H7N3OS B572896 2-(甲硫基)吡咯并[2,1-f][1,2,4]三嗪-4(3H)-酮 CAS No. 1232815-50-7](/img/structure/B572896.png)

2-(甲硫基)吡咯并[2,1-f][1,2,4]三嗪-4(3H)-酮

描述

“2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one” is a chemical compound that falls under the category of pyrrolo[2,1-f][1,2,4]triazin-4-ones . These compounds are known for their biological activity and are often used in medicinal chemistry .

Synthesis Analysis

The synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones involves the rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . This process is considered more facile and practical than previously reported procedures .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones include the rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles .科学研究应用

Tankyrase Inhibition

Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones have demonstrated activity as tankyrase inhibitors . Tankyrase enzymes play essential roles in cellular processes such as telomere maintenance and Wnt signaling. Inhibition of tankyrase can have implications in cancer therapy and other diseases.

Stearoyl CoA Desaturase Inhibition

These compounds also act as stearoyl CoA desaturase inhibitors . Stearoyl CoA desaturase is involved in lipid metabolism, and its inhibition may impact lipid homeostasis and related diseases.

Eg5 Inhibition

Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones exhibit Eg5 inhibitory activity . Eg5 is a kinesin motor protein essential for cell division. Targeting Eg5 could lead to novel anticancer strategies.

Melanin-Concentrating Hormone Receptor (MCH)-R1 Antagonism

These compounds act as MCH-R1 antagonists . MCH-R1 is involved in appetite regulation and energy balance. Modulating this receptor may have implications for obesity and related metabolic disorders.

CRF1 Receptor Antagonism

Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones are CRF1 receptor antagonists . The CRF1 receptor is associated with stress responses and anxiety. Antagonists may have potential in treating anxiety disorders.

Phosphoinositide 3-Kinase (PI3K) Inhibition

Patent applications have described pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones as PI3K inhibitors . PI3K is a key enzyme in cell signaling pathways, and its dysregulation is implicated in cancer and other diseases.

These bioactive pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones serve as crucial intermediates for synthesizing pyrrolo[2,1-f][1,2,4]triazines, which exhibit outstanding biological activities . Researchers continue to explore innovative synthetic approaches to harness their potential . If you need further details or have additional questions, feel free to ask! 😊

安全和危害

属性

IUPAC Name |

2-methylsulfanyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3OS/c1-12-7-8-6(11)5-3-2-4-10(5)9-7/h2-4H,1H3,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBQWUZRBCRGRAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN2C=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30725734 | |

| Record name | 2-(Methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one | |

CAS RN |

1232815-50-7 | |

| Record name | 2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1232815-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

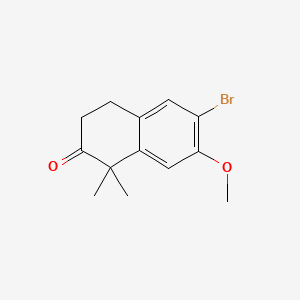

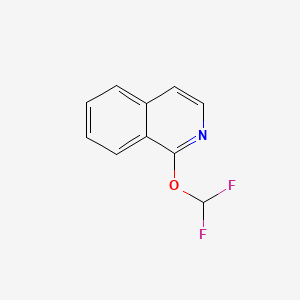

![Methyl 3'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B572813.png)

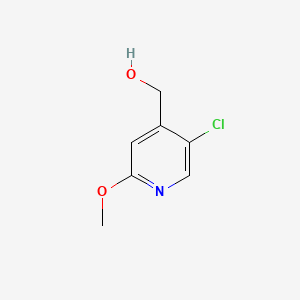

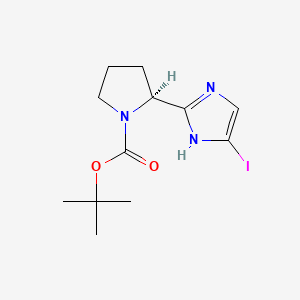

![3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid](/img/structure/B572826.png)

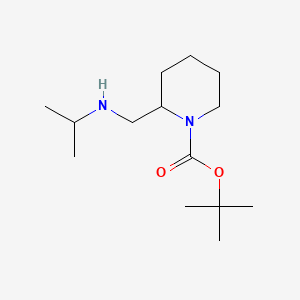

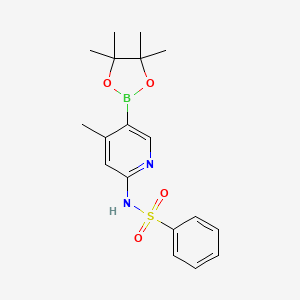

![2-Iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572830.png)